molecular formula C10H13Cl2N3O B1620987 N-(tert-Butyl)-N'-(2,6-dichloro-4-pyridyl)urea CAS No. 680213-57-4

N-(tert-Butyl)-N'-(2,6-dichloro-4-pyridyl)urea

Cat. No.: B1620987
CAS No.: 680213-57-4
M. Wt: 262.13 g/mol
InChI Key: AWTISXLCFXPEDI-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-N’-(2,6-dichloro-4-pyridyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the pyridyl group and the tert-butyl group in its structure suggests potential biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-N’-(2,6-dichloro-4-pyridyl)urea typically involves the reaction of 2,6-dichloro-4-pyridinecarboxylic acid with tert-butylamine and a suitable coupling reagent. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in this synthesis include carbodiimides or other activating agents.

Industrial Production Methods

On an industrial scale, the production of N-(tert-Butyl)-N’-(2,6-dichloro-4-pyridyl)urea may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help in achieving consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-N’-(2,6-dichloro-4-pyridyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The chlorine atoms in the pyridyl ring can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-N’-(2,6-dichloro-4-pyridyl)urea involves its interaction with specific molecular targets. The pyridyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The tert-butyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-Butyl)-N’-(2,6-dichlorophenyl)urea: Similar structure but with a phenyl group instead of a pyridyl group.

    N-(tert-Butyl)-N’-(2,6-dichloro-3-pyridyl)urea: Similar structure but with a different substitution pattern on the pyridyl ring.

Uniqueness

N-(tert-Butyl)-N’-(2,6-dichloro-4-pyridyl)urea is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the tert-butyl and pyridyl groups provides a balance of stability and potential biological effects.

Properties

IUPAC Name

1-tert-butyl-3-(2,6-dichloropyridin-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N3O/c1-10(2,3)15-9(16)13-6-4-7(11)14-8(12)5-6/h4-5H,1-3H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTISXLCFXPEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC(=NC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381910
Record name N-tert-Butyl-N'-(2,6-dichloropyridin-4-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680213-57-4
Record name N-tert-Butyl-N'-(2,6-dichloropyridin-4-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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